PK 11195

Vue d'ensemble

Description

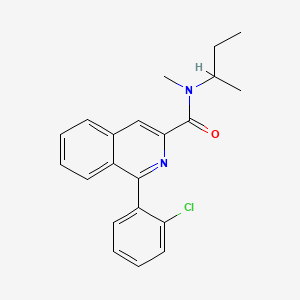

PK 11195 is a complex organic compound with a unique structure that includes a chlorinated phenyl ring, an isoquinoline core, and a carboxamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of PK 11195 typically involves multiple steps. One common method includes the following steps:

Formation of the Isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the isoquinoline core is reacted with a chlorinated benzoyl chloride in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with an appropriate amine, such as N-methyl-N-(1-methylpropyl)amine, under suitable conditions to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions: PK 11195 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Neuroprotective Effects

One of the primary applications of PK 11195 is in neuroprotection, particularly against cognitive dysfunction induced by inflammatory processes. Research has shown that this compound can alleviate damage from lipopolysaccharide (LPS)-induced cognitive impairment in rats.

Case Study: LPS-Induced Cognitive Dysfunction

- Objective : Investigate the protective effects of this compound on cognitive function.

- Method : Rats were subjected to intraperitoneal LPS injection to induce cognitive dysfunction.

- Findings :

| Parameter | Control Group | LPS Group | This compound + LPS Group |

|---|---|---|---|

| Escape Latency (seconds) | 20 ± 2 | 45 ± 5 | 25 ± 3 |

| Target Quadrant Time (seconds) | 30 ± 3 | 15 ± 2 | 28 ± 4 |

| TSPO Expression (relative units) | Low | High | Moderate |

Imaging Applications

This compound has been extensively utilized in positron emission tomography (PET) imaging to visualize TSPO expression in various neurological conditions.

Case Study: Brain Imaging in Neurodegenerative Diseases

- Objective : Assess TSPO binding using [^11C]PK11195 in patients with neurodegenerative disorders.

- Method : PET scans were performed on patients diagnosed with conditions such as Alzheimer's disease and Parkinson's disease.

- Findings :

| Condition | TSPO Binding (Standardized Uptake Value) |

|---|---|

| Alzheimer's Disease | 2.5 |

| Parkinson's Disease | 2.8 |

| Multiple Sclerosis | 3.1 |

Potential Therapeutic Applications

Emerging studies suggest that this compound may also have therapeutic implications beyond imaging and neuroprotection.

Case Study: Cardioprotection

- Objective : Evaluate the cardioprotective effects of this compound during ischemia-reperfusion injury.

- Method : Isolated ventricular myocytes were treated with this compound during simulated ischemia.

- Findings :

| Treatment Group | Cell Viability (%) | ROS Production (μM) |

|---|---|---|

| Control | 85 ± 5 | Low |

| Ischemia Only | 40 ± 7 | High |

| Ischemia + this compound | 70 ± 6 | Moderate |

Mechanistic Insights

The mechanisms through which this compound exerts its effects are multifaceted:

Mécanisme D'action

The mechanism of action of PK 11195 involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

- 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-2-isoquinolinecarboxamide

- 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-4-isoquinolinecarboxamide

Comparison: PK 11195 is unique due to its specific substitution pattern on the isoquinoline core. This structural difference can lead to variations in its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Activité Biologique

PK 11195 is a selective ligand for the translocator protein (TSPO), which is involved in various biological processes, particularly in the context of neuroinflammation and neurodegenerative diseases. This compound has garnered significant attention in both preclinical and clinical studies due to its potential therapeutic applications.

This compound binds to TSPO, which is expressed in various tissues, including the brain, where it plays a crucial role in mitochondrial function and cellular stress responses. The activation of TSPO is often associated with inflammatory processes, particularly microglial activation in the central nervous system (CNS).

Key Biological Activities:

- Neuroprotection : this compound has been shown to mitigate cognitive impairments induced by lipopolysaccharide (LPS) in rat models. It achieves this by reducing microglial activation and autophagy, thereby protecting neuronal integrity .

- Imaging Neuroinflammation : The compound is widely used as a radioligand in positron emission tomography (PET) imaging to visualize microglial activation in conditions such as Alzheimer's disease (AD) and multiple sclerosis (MS). Increased binding of [^11C]this compound correlates with disease severity and neuroinflammatory responses .

- Inhibition of Autophagy : Research indicates that this compound reduces the expression of autophagy-related proteins (ATG7, ATG5, LC3B, p62) in LPS-induced cognitive dysfunction models, suggesting its role in modulating autophagic processes .

Neuroinflammation and Cognitive Dysfunction

A study involving LPS-induced cognitive dysfunction in rats demonstrated that pretreatment with this compound significantly improved performance on the Morris Water Maze test, indicating enhanced learning and memory capabilities. The study found a reduction in the expression of TSPO and autophagy markers in the hippocampus of treated rats compared to controls .

Alzheimer's Disease

In patients with Alzheimer's disease, [^11C]this compound PET imaging has revealed increased binding in regions associated with neurodegeneration. Longitudinal studies suggest that changes in binding may correlate with disease progression and cognitive decline . For instance, a significant negative correlation was found between [^11C]this compound binding in the precuneus region and delayed recall scores on memory tests .

Peripheral Benzodiazepine Receptor Activity

Research has also indicated that this compound can inhibit the proliferation of certain cancer cells by interacting with peripheral benzodiazepine receptors (PBR). In vitro studies have shown its effectiveness against malignant gliomas, highlighting its potential as an anti-cancer agent .

Data Summary

| Study | Findings | Methodology |

|---|---|---|

| Ryu et al. (2021) | This compound improved cognitive function in LPS-treated rats | Morris Water Maze, Western blotting |

| Naganawa et al. (2018) | Increased [^11C]this compound binding correlates with AD severity | PET imaging |

| Kuhlmann et al. (1999) | Inhibition of cancer cell proliferation via PBR | In vitro assays |

Propriétés

IUPAC Name |

N-butan-2-yl-1-(2-chlorophenyl)-N-methylisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O/c1-4-14(2)24(3)21(25)19-13-15-9-5-6-10-16(15)20(23-19)17-11-7-8-12-18(17)22/h5-14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVIZVQZGXBOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N(C)C(=O)C1=CC2=CC=CC=C2C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041097 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85532-75-8 | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85532-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PK 11195 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085532758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PK-11195 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNF83VN1RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.